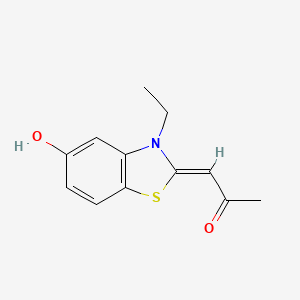![molecular formula C14H25NO3 B8049326 Tert-butyl ((4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)methyl)carbamate](/img/structure/B8049326.png)
Tert-butyl ((4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl ((4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)methyl)carbamate is a chemical compound with the molecular formula C14H25NO3 and a molecular weight of 255.35 g/mol. This compound is characterized by its bicyclic structure and the presence of a tert-butyl group, a hydroxymethyl group, and a carbamate functional group. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)methyl)carbamate typically involves the following steps:
Starting Material: The synthesis begins with bicyclo[2.2.1]heptane-1,4-dicarboxylic acid.
Hydroxymethylation: The dicarboxylic acid undergoes hydroxymethylation to introduce the hydroxymethyl group at the 4-position.
Protection: The hydroxymethyl group is protected using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.
Carbamate Formation: The protected hydroxymethyl compound is then reacted with tert-butyl isocyanate to form the carbamate group.
Deprotection: Finally, the protecting group is removed to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions and purification processes to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl ((4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: The major product is 4-(carboxymethyl)bicyclo[2.2.1]heptane-1-yl)methyl)carbamate.
Reduction: The major product is 4-(aminomethyl)bicyclo[2.2.1]heptane-1-yl)methyl)carbamate.
Substitution: The products depend on the specific nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl ((4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems, particularly in the modification of biomolecules.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which tert-butyl ((4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)methyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can act as a nucleophile, while the carbamate group can participate in hydrogen bonding and other interactions. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate
Tert-butyl (4-hydroxybicyclo[2.2.1]heptan-1-yl)carbamate
Tert-butyl (4-methoxybicyclo[2.2.1]heptan-1-yl)carbamate
Eigenschaften
IUPAC Name |
tert-butyl N-[[4-(hydroxymethyl)-1-bicyclo[2.2.1]heptanyl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-12(2,3)18-11(17)15-9-13-4-6-14(8-13,10-16)7-5-13/h16H,4-10H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGKSOXAVGDVLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(C1)(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(Benzylamino)-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride](/img/structure/B8049272.png)

![(3R,4S)-4-[(2-fluorophenyl)methyl-formylamino]-3-methyl-4-phenylbutanoic acid](/img/structure/B8049244.png)
![2-[(2S,3R)-2-(3-methoxyphenyl)-4-oxo-1-(thiophen-2-ylmethyl)azetidin-3-yl]acetic acid](/img/structure/B8049252.png)
![(4-(Aminomethyl)bicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B8049320.png)
![Tert-butyl ((5-aminobicyclo[3.2.2]nonan-1-yl)methyl)carbamate](/img/structure/B8049333.png)
![7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B8049343.png)
![5-Benzyl-6-(p-tolyl)-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane](/img/structure/B8049345.png)
![2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride](/img/structure/B8049280.png)
![2-((tert-Butoxycarbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B8049286.png)
![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B8049287.png)
![Methyl 2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetate hydrochloride](/img/structure/B8049293.png)
![2-(5-(Methoxycarbonyl)bicyclo[3.2.2]nonan-1-yl)acetic acid](/img/structure/B8049303.png)
![Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate hydrochloride](/img/structure/B8049307.png)
